
doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the chemical identifier doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N, also known as Compound A, has been the subject of much scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N A involves its ability to interact with certain receptors in the body. Specifically, it has been shown to interact with the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism. By interacting with this receptor, this compound A can help regulate glucose and lipid metabolism, which may have implications for the treatment of diabetes and other metabolic disorders.
Biochemical and Physiological Effects:
This compound A has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, which may have implications for the treatment of inflammatory diseases such as arthritis. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to improve insulin sensitivity and glucose tolerance, which may have implications for the treatment of diabetes.
实验室实验的优点和局限性
One advantage of using doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N A in lab experiments is its potential to target specific receptors and pathways in the body. This makes it a useful tool for studying the mechanisms of various diseases and for developing new treatments. However, one limitation of using this compound A is that it may have off-target effects, meaning that it may interact with other receptors or pathways in the body that are not relevant to the study.
未来方向
There are many potential future directions for the use of doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N A in scientific research. One area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity. Another area of interest is its potential use as a pesticide in agriculture. Additionally, there is ongoing research into its potential use in the treatment of cancer and other inflammatory diseases. Finally, there is interest in exploring its potential use in environmental remediation, particularly in the remediation of contaminated soil and water.
Conclusion:
This compound A is a compound that has shown potential applications in various fields, including medicine, agriculture, and environmental science. Its mechanism of action involves its ability to interact with certain receptors in the body, and it has been shown to have a number of biochemical and physiological effects. While there are advantages and limitations to using this compound A in lab experiments, there are many potential future directions for its use in scientific research.
合成方法
Doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N A is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of compound B with compound C to form compound D. This compound D is then reacted with compound E to form this compound F, which is further reacted with compound G to form this compound A.
科学研究应用
Doi:10.14272/PATDCDMTBXBBGP-UHFFFAOYSA-N A has shown potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound A has been studied for its anti-inflammatory and anti-cancer properties. It has also been shown to have potential applications in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease. In agriculture, this compound A has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In environmental science, this compound A has been studied for its potential use in the remediation of contaminated soil and water.
属性
IUPAC Name |
N-(3-pyrazol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-9(15)13-10-4-2-5-11(8-10)14-7-3-6-12-14/h2-8H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATDCDMTBXBBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

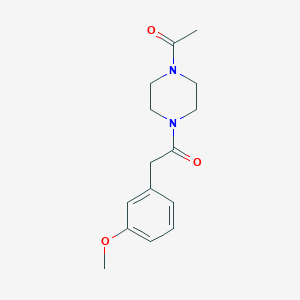
![imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7512179.png)
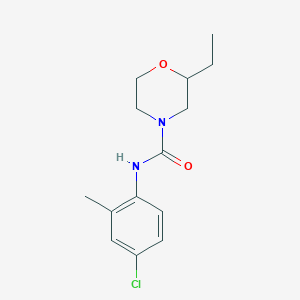
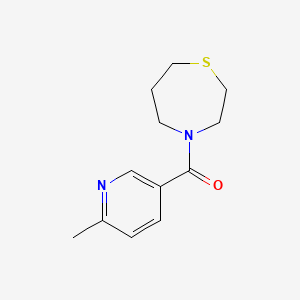
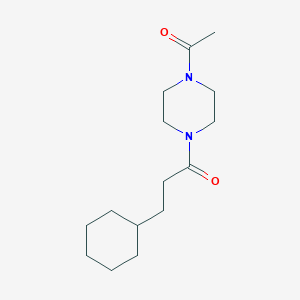

![3-(4-Chloro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512215.png)

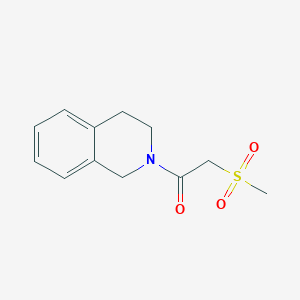

![1-acetyl-N-methyl-N-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7512257.png)


